(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid (3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid
Brand Name: Vulcanchem
CAS No.: 112930-60-6
VCID: VC20883183
InChI: InChI=1S/C18H16O2S/c1-12-6-8-17-16(10-12)15(7-9-18(19)20)14-5-3-2-4-13(14)11-21-17/h2-8,10H,9,11H2,1H3,(H,19,20)/b15-7+
SMILES: CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCC(=O)O
Molecular Formula: C18H16O2S
Molecular Weight: 296.4 g/mol

(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid

CAS No.: 112930-60-6

Cat. No.: VC20883183

Molecular Formula: C18H16O2S

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid - 112930-60-6

Specification

CAS No. 112930-60-6
Molecular Formula C18H16O2S
Molecular Weight 296.4 g/mol
IUPAC Name (3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid
Standard InChI InChI=1S/C18H16O2S/c1-12-6-8-17-16(10-12)15(7-9-18(19)20)14-5-3-2-4-13(14)11-21-17/h2-8,10H,9,11H2,1H3,(H,19,20)/b15-7+
Standard InChI Key SSTKQFGZJJOWGS-UHFFFAOYSA-N
Isomeric SMILES CC1=CC\2=C(C=C1)SCC3=CC=CC=C3/C2=C\CC(=O)O
SMILES CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCC(=O)O
Canonical SMILES CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator